Methyl 4-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate
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Overview
Description
Methyl 4-bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of bromine and fluorine atoms on the biphenyl structure, along with a carboxylate ester group. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as toluene or ethanol) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted biphenyl derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound serves as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may modulate signal transduction pathways associated with inflammation and cell growth. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to target proteins .
Comparison with Similar Compounds
4-Bromo-2-fluorobiphenyl: Lacks the carboxylate ester group but shares the biphenyl core structure.
Methyl 4-bromo-2-fluorobenzoate: Similar structure but without the biphenyl linkage.
4-Bromo-2-fluoro-1,1’-biphenyl: Another biphenyl derivative with similar substituents
Uniqueness: Methyl 4-bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylate is unique due to the combination of bromine, fluorine, and carboxylate ester groups on the biphenyl scaffold. This unique structure imparts specific chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C14H10BrFO2 |
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Molecular Weight |
309.13 g/mol |
IUPAC Name |
methyl 6-bromo-2-fluoro-3-phenylbenzoate |
InChI |
InChI=1S/C14H10BrFO2/c1-18-14(17)12-11(15)8-7-10(13(12)16)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
NLEYLNBJLYFUMR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)C2=CC=CC=C2)Br |
Origin of Product |
United States |
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